

# molecular structure of 2,7-Dibromophenanthrene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,7-Dibromophenanthrene**

Cat. No.: **B122447**

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## An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the molecular structure of **2,7-Dibromophenanthrene**, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, a proposed synthetic route, and predicted structural and spectroscopic data.

## Molecular Identity and Properties

**2,7-Dibromophenanthrene** is a halogenated derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The introduction of two bromine atoms onto the phenanthrene backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of **2,7-Dibromophenanthrene**

Property	Value	Source
IUPAC Name	2,7-dibromophenanthrene	PubChem
CAS Number	62325-30-8	Santa Cruz Biotechnology[1]
Chemical Formula	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub>	PubChem[2]
Molecular Weight	336.02 g/mol	PubChem[2]
Canonical SMILES	C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br	PubChem[2]
InChI Key	NGDWMVTZPZDKPM-UHFFFAOYSA-N	PubChem[2]

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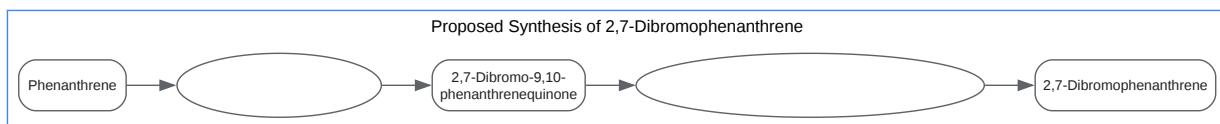
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C13 -- C14 [style=dashed];

}
```

Caption: Molecular structure of **2,7-Dibromophenanthrene**.

## Synthesis

An established experimental protocol for the direct synthesis of **2,7-Dibromophenanthrene** is not readily available in the literature. However, a plausible synthetic route can be adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone. The proposed synthesis involves two main steps: the bromination of phenanthrene to yield the dibrominated quinone, followed by a reduction to remove the carbonyl groups.



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Caption: Proposed synthetic workflow for **2,7-Dibromophenanthrene**.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

- **Bromination:** To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours to facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.
- **Reduction:** The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.
- **Purification:** The final product, **2,7-Dibromophenanthrene**, is then purified using column chromatography or recrystallization to yield the pure compound.

## Structural Analysis (Predicted)

Direct experimental crystallographic data for **2,7-Dibromophenanthrene** is not currently available. However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is

anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for **2,7-Dibromophenanthrene**

Bond/Angle	Predicted Value
C-C (aromatic)	~ 1.39 - 1.42 Å
C-H	~ 1.09 Å
C-Br	~ 1.90 Å
C-C-C (in ring)	~ 120°
C-C-H	~ 120°
C-C-Br	~ 120°

Note: These are theoretical values based on standard bond lengths and angles in aromatic systems and related brominated compounds.

## Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **2,7-Dibromophenanthrene** is not readily available. The following are predicted spectroscopic characteristics based on the analysis of phenanthrene and other substituted derivatives.

## NMR Spectroscopy

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **2,7-Dibromophenanthrene** (in CDCl<sub>3</sub>)

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
H-1, H-8	7.6 - 7.8	-
H-3, H-6	7.8 - 8.0	-
H-4, H-5	7.5 - 7.7	-
H-9, H-10	8.5 - 8.7	-
C-1, C-8	-	127 - 129
C-2, C-7	-	121 - 123 (C-Br)
C-3, C-6	-	129 - 131
C-4, C-5	-	126 - 128
C-4a, C-4b	-	130 - 132
C-8a, C-10a	-	131 - 133
C-9, C-10	-	123 - 125

Note: Predicted shifts are based on the known spectrum of phenanthrene and the expected deshielding effects of the bromine atoms.

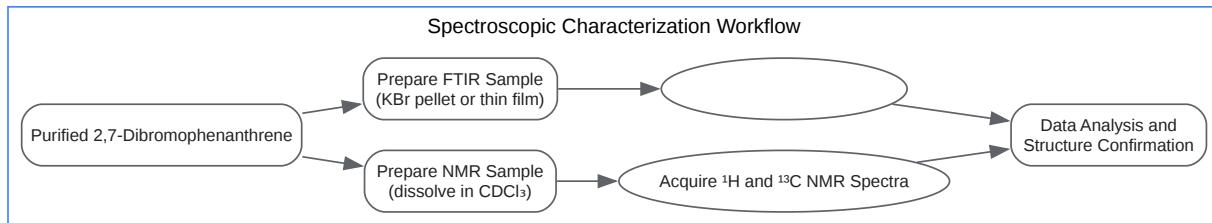
## FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for 2,7-Dibromophenanthrene

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity
3100 - 3000	Aromatic C-H stretch	Medium-Weak
1600 - 1450	Aromatic C=C stretch	Medium-Strong
1250 - 1000	In-plane C-H bend	Medium
900 - 675	Out-of-plane C-H bend	Strong
600 - 500	C-Br stretch	Medium-Strong

# Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized **2,7-Dibromophenanthrene**.



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Caption: Workflow for the spectroscopic characterization of **2,7-Dibromophenanthrene**.

## NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2,7-Dibromophenanthrene** in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

## FTIR Spectroscopy Protocol:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm<sup>-1</sup>.

- Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

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## References

- 1. Crystal structure of 4,5-di-bromo-phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4,5-dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 2,7-Dibromophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122447#molecular-structure-of-2-7-dibromophenanthrene>]

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